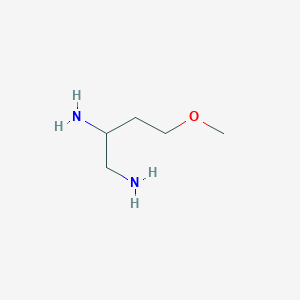

4-Methoxybutane-1,2-diamine

Description

Significance of Vicinal Diamines in Synthetic Chemistry and Materials Science

Vicinal diamines, or 1,2-diamines, are compounds where the two amino groups are bonded to adjacent carbon atoms. This specific arrangement confers unique properties that make them highly valuable in both synthetic chemistry and materials science. They are considered privileged structural motifs because they are present in a wide array of biologically active molecules and pharmaceuticals. nih.govresearchgate.net

In synthetic chemistry, chiral vicinal diamines are of immense interest as they serve as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.comrsc.org The development of efficient methods for synthesizing vicinal diamines, particularly unsymmetrical ones, remains a significant area of research, as these compounds are high-value building blocks that are otherwise challenging to prepare. nih.govorganic-chemistry.org The ability of the two adjacent nitrogen atoms to coordinate with a metal center in a pincer-like fashion, forming a stable five-membered ring, is fundamental to their role in catalysis. semanticscholar.org

In materials science, aliphatic diamines are essential monomers for the production of polymers like polyamides and polyimides. researchgate.net They also function as curing agents for epoxy resins and as components in the synthesis of vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics. mdpi.com The spacing and nature of the diamine influence the mechanical and thermal properties of the resulting materials.

Historical Context of 1,2-Diamine Development

The study of 1,2-diamines is intrinsically linked to the history of coordination chemistry. Ethane-1,2-diamine (commonly known as ethylenediamine) was one of the first chelating ligands to be studied extensively, playing a crucial role in Alfred Werner's development of coordination theory in the late 19th and early 20th centuries. semanticscholar.orgwikipedia.org Ethylenediamine (B42938), the simplest vicinal diamine, was first prepared in 1859, and its ability to form stable complexes with metal ions was quickly recognized. wikipedia.orgwho.int

Industrial production of ethylenediamine began in the 1930s, driven by its use in various applications. wikipedia.org Over the decades, research expanded to more complex and sterically hindered 1,2-diamines. A significant milestone was the development of synthetic routes to chiral diamines like trans-cyclohexane-1,2-diamine and its derivatives, which became workhorse ligands in asymmetric catalysis. rsc.orgresearchgate.net The historical challenge has often been the synthesis of these molecules, especially in an enantiomerically pure form, which has led to the development of numerous innovative synthetic methodologies. rsc.org The ongoing development in this field focuses on creating more diverse and functionalized 1,2-diamines to meet the demands of modern chemical synthesis. rsc.org

Structural Features and Stereochemical Considerations of 4-Methoxybutane-1,2-diamine

4-Methoxybutane-1,2-diamine is an aliphatic vicinal diamine characterized by a four-carbon backbone. A methoxy (B1213986) group (-OCH₃) is attached at the C4 position, while the two amino groups (-NH₂) are located at the C1 and C2 positions. uni.lu The molecular formula of the compound is C₅H₁₄N₂O. chemscene.com

The structure contains a chiral center at the C2 carbon, the carbon atom bonded to the second amino group and the rest of the carbon chain. Consequently, 4-Methoxybutane-1,2-diamine can exist as a pair of enantiomers, (R)-4-Methoxybutane-1,2-diamine and (S)-4-Methoxybutane-1,2-diamine. The presence of this stereocenter, combined with the vicinal diamine functionality, makes it a potentially valuable chiral building block or ligand for asymmetric synthesis, similar to other chiral vicinal diamines. sigmaaldrich.com The ether linkage (methoxy group) adds another layer of functionality, potentially influencing its solubility, coordinating properties, and reactivity. The presence of four rotatable bonds allows for significant conformational flexibility. chemscene.com

Table 1: Physicochemical Properties of 4-Methoxybutane-1,2-diamine Below is an interactive table detailing some of the key computed properties of the compound.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 61.27 Ų chemscene.com |

| LogP (Partition Coefficient) | -0.6911 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

| CAS Number | 1251360-08-3 chemscene.com |

Data is based on computational models.

Research Gaps and Future Directions for 4-Methoxybutane-1,2-diamine

While the broader class of vicinal diamines is well-studied, specific research on 4-Methoxybutane-1,2-diamine is not extensively documented in mainstream literature, indicating a significant research gap. Much of the available information pertains to its existence in chemical databases rather than detailed synthetic or application-based studies. chemscene.combldpharm.combiosynth.com

Future research directions for this compound could be highly fruitful and can be extrapolated from general trends in diamine chemistry:

Enantioselective Synthesis: A primary research gap is the lack of established, scalable, and enantioselective synthetic routes to produce the (R) and (S) enantiomers of 4-Methoxybutane-1,2-diamine. Developing such methods would be a critical first step to unlocking its potential. rsc.org

Application in Asymmetric Catalysis: Once available in enantiopure forms, the compound could be investigated as a novel chiral ligand for a variety of metal-catalyzed asymmetric reactions. The presence of the methoxy group offers a third potential coordination site, which could lead to unique reactivity and selectivity compared to traditional diamine ligands.

Development of Bioactive Molecules: Given that vicinal diamines are privileged structures in medicinal chemistry, 4-Methoxybutane-1,2-diamine could serve as a valuable scaffold for the synthesis of new pharmaceutical agents. nih.govresearchgate.net Its specific functionalization may offer advantages in terms of metabolic stability or target binding.

Materials Science Applications: The compound could be explored as a unique monomer or cross-linking agent in polymer chemistry. researchgate.netmdpi.com The methoxy group could impart specific properties, such as altered polarity or degradability, to the resulting materials, making it a candidate for creating advanced polymers or functional composites.

In essence, 4-Methoxybutane-1,2-diamine represents an underexplored molecule with considerable potential, standing at the intersection of asymmetric synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2O |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

4-methoxybutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |

InChI Key |

VGHVEWVHFGVRDM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(CN)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Methoxybutane 1,2 Diamine

Fundamental Amine Reactivity in 4-Methoxybutane-1,2-diamine

The presence of two primary amine groups allows 4-Methoxybutane-1,2-diamine to undergo a variety of classical amine reactions, including alkylation, acylation, and elimination reactions under specific conditions.

The primary amine groups of 4-Methoxybutane-1,2-diamine can be readily alkylated by reacting with alkyl halides. The reaction proceeds in a stepwise manner, first forming secondary amines, then tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. When an excess of a simple alkylating agent, such as methyl iodide, is used, the reaction proceeds to completion, resulting in the exhaustive methylation of both nitrogen atoms. libretexts.org This process, known as quaternization, converts the neutral diamine into a dicationic quaternary ammonium salt. wikipedia.orgallen.in

This exhaustive methylation is a critical first step in the Hofmann elimination process. byjus.comlibretexts.org The resulting quaternary ammonium salt is a precursor for forming alkenes. wikipedia.org

| Degree of Methylation | Potential Product Name | Resulting Structure |

|---|---|---|

| Mono-methylation | 4-Methoxy-N1-methylbutane-1,2-diamine | CH₃OCH₂CH₂CH(NH₂)CH₂(NHCH₃) |

| Di-methylation | 4-Methoxy-N1,N2-dimethylbutane-1,2-diamine | CH₃OCH₂CH₂CH(NHCH₃)CH₂(NHCH₃) |

| Tri-methylation | 4-Methoxy-N1,N1,N2-trimethylbutane-1,2-diamine | CH₃OCH₂CH₂CH(NHCH₃)CH₂(N(CH₃)₂) |

| Tetra-methylation | 4-Methoxy-N1,N1,N2,N2-tetramethylbutane-1,2-diamine | CH₃OCH₂CH₂CH(N(CH₃)₂)CH₂(N(CH₃)₂) |

| Exhaustive Methylation (Quaternization) | 2-(2-Methoxyethyl)-N1,N1,N1,N2,N2,N2-hexamethylpropane-1,2-diaminium iodide | CH₃OCH₂CH₂CH(N⁺(CH₃)₃)CH₂(N⁺(CH₃)₃) • 2I⁻ |

As with other primary amines, the nitrogen atoms in 4-Methoxybutane-1,2-diamine are nucleophilic and can react with acylating agents to form stable amide bonds. Common acylating agents include acyl chlorides and acid anhydrides. masterorganicchemistry.com The reaction typically proceeds readily, often in the presence of a non-nucleophilic base (like pyridine (B92270) or a tertiary amine) to neutralize the acidic byproduct (e.g., HCl) that is formed. fishersci.it Given the presence of two amine groups, the reaction can produce a diamide (B1670390) if a sufficient amount of the acylating agent is used.

The formation of amides is a robust and widely utilized transformation in organic synthesis. organic-chemistry.org The reaction can be carried out with a wide variety of carboxylic acid derivatives, allowing for the introduction of diverse functionalities onto the diamine scaffold.

| Acylating Agent | Product Name (Di-substituted) | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N,N'-(4-Methoxybutane-1,2-diyl)diacetamide | Aprotic solvent, tertiary amine base |

| Acetic Anhydride | N,N'-(4-Methoxybutane-1,2-diyl)diacetamide | Often requires heating or a catalyst |

| Benzoyl Chloride | N,N'-(4-Methoxybutane-1,2-diyl)dibenzamide | Schotten-Baumann conditions (e.g., DCM/aq. NaOH) |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDCI) | Various Diamides | Peptide coupling conditions (e.g., DMF, RT) fishersci.it |

Hofmann elimination is a process that converts amines into alkenes. wikipedia.org It proceeds via a quaternary ammonium hydroxide (B78521) intermediate, which is decomposed by heat in an E2 elimination reaction. libretexts.orglibretexts.org A key characteristic of this reaction is its regioselectivity, which follows the Hofmann rule, stating that the major product is the least substituted (and often less stable) alkene. allen.inbyjus.com This preference is attributed to the steric bulk of the trialkylamine leaving group, which favors the abstraction of the most accessible β-hydrogen. wikipedia.org

For 4-Methoxybutane-1,2-diamine, the process would begin with exhaustive methylation to form the bis-quaternary ammonium salt, followed by treatment with silver oxide and water to generate the corresponding bis-hydroxide. byjus.com Upon heating, elimination can occur.

Identifying the β-hydrogens relative to each nitrogen is key to predicting the products.

For the N1 position (on C1): The only β-hydrogens are on C2.

For the N2 position (on C2): There are β-hydrogens on C1 and C3.

Elimination involving the N1-trimethylammonium group would require abstraction of a proton from C2. Elimination involving the N2-trimethylammonium group could involve proton abstraction from either C1 or C3. According to the Hofmann rule, abstraction of a proton from the less sterically hindered position is favored. Therefore, abstraction from the primary carbon (C1) would be preferred over abstraction from the secondary carbon (C3). A potential major product would be 4-methoxybut-1-ene, resulting from a double elimination event.

Cyclocondensation Reactions of 4-Methoxybutane-1,2-diamine

The vicinal arrangement of the two amine groups in 4-Methoxybutane-1,2-diamine makes it an excellent substrate for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of various heterocyclic rings.

The reaction between a 1,2-diamine and a 1,2-dicarbonyl compound (such as a 1,2-diketone) is a classical and efficient method for synthesizing pyrazine (B50134) rings. jlu.edu.cnresearchgate.net This reaction involves a double condensation to form a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the stable, aromatic pyrazine heterocycle. researchgate.net

When 4-Methoxybutane-1,2-diamine reacts with a 1,2-diketone, the product is a substituted pyrazine bearing a 2-methoxyethyl group. The specific substituents on the pyrazine ring are determined by the R groups of the starting diketone. This reaction is a powerful tool for constructing complex pyrazine derivatives, which are found in many natural products and pharmaceuticals. nih.gov

| 1,2-Diketone | Expected Pyrazine Product |

|---|---|

| Glyoxal (R=H, R'=H) | 2-(2-Methoxyethyl)pyrazine |

| 2,3-Butanedione (Biacetyl) (R=CH₃, R'=CH₃) | 5,6-Dimethyl-2-(2-methoxyethyl)pyrazine |

| Benzil (R=Ph, R'=Ph) | 2-(2-Methoxyethyl)-5,6-diphenylpyrazine |

The synthetic utility of 4-Methoxybutane-1,2-diamine extends beyond pyrazine synthesis. Its 1,2-diamine motif can be used to construct a variety of other saturated and unsaturated heterocycles through annulation reactions. nih.gov The choice of the dielectrophilic partner determines the resulting ring system.

Imidazolidine (B613845) Formation: Reaction with aldehydes or ketones would lead to the formation of a five-membered imidazolidine ring. This reaction involves the formation of two imine bonds, resulting in a saturated heterocyclic system.

Diazapine Formation: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or malonic esters, could potentially lead to the formation of seven-membered 1,4-diazepine rings.

Cyclic Urea/Thiourea Formation: Reaction with phosgene, its synthetic equivalents (e.g., triphosgene, carbonyldiimidazole), or thiophosgene (B130339) would yield five-membered cyclic ureas (imidazolidin-2-ones) or thioureas (imidazolidine-2-thiones), respectively.

These transformations highlight the versatility of 4-Methoxybutane-1,2-diamine as a building block in heterocyclic chemistry, enabling access to a diverse range of ring systems.

Nucleophilic Behavior and Electrophilic Activation

In principle, the diamine can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds. The presence of two nucleophilic centers allows for the possibility of both mono- and di-substituted products, depending on the reaction stoichiometry and conditions. The relative reactivity of the two amine groups may be influenced by steric factors and the electronic environment within the molecule.

Electrophilic activation would typically involve protonation of the amine groups under acidic conditions, forming the corresponding ammonium salts. This would render the molecule less nucleophilic. Activation for other transformations could involve the use of protecting groups on one or both of the amine functionalities to allow for selective reactions at other sites, although specific examples for this compound are not documented.

Interactive Data Table: Predicted Nucleophilic Reactions

| Electrophile Type | Potential Reaction Product | Notes |

| Alkyl Halide (R-X) | Mono- or Di-alkylated Diamine | Product distribution depends on stoichiometry. |

| Acyl Halide (R-COX) | Mono- or Di-acylated Diamine (Amide) | Typically a highly favorable reaction. |

| Aldehyde/Ketone | Imine/Enamine or cyclized products | Potential for intramolecular reactions. |

| Michael Acceptor | Conjugate addition product | Addition to α,β-unsaturated carbonyls. |

Note: This table is based on the general reactivity of 1,2-diamines and is not based on published experimental data for 4-Methoxybutane-1,2-diamine.

Oxidation and Reduction Chemistry of the Diamine Functionality

Specific literature detailing the oxidation and reduction chemistry of the diamine functionality in 4-Methoxybutane-1,2-diamine is scarce. However, the chemistry of primary amines allows for predictions of its behavior.

Oxidation of primary amines can lead to a variety of products, including imines, oximes, nitriles, or nitro compounds, depending on the oxidizing agent and reaction conditions. For vicinal diamines, strong oxidation can lead to cleavage of the carbon-carbon bond between the amino groups.

The diamine functionality itself is in a reduced state. Therefore, "reduction" of the diamine functionality is not a typical transformation unless it is first oxidized. If the molecule were to contain other reducible functional groups, the diamine could potentially influence those reactions, for instance, by acting as a directing group or a ligand for a metal catalyst.

It is important to note that vicinal diamines are valuable ligands in catalysis, often in the form of their corresponding metal complexes. The redox chemistry in such cases would be centered on the metal, with the diamine ligand influencing the stability and reactivity of different oxidation states.

Interactive Data Table: Potential Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Mild Oxidants (e.g., I2, NaOCl) | Imines, Diaziridines | Controlled conditions |

| Strong Oxidants (e.g., KMnO4, H2O2) | C-C bond cleavage, Nitriles, Nitro compounds | Harsh conditions |

| Peroxy acids (e.g., m-CPBA) | Oximes, Nitroso compounds | Dependent on stoichiometry |

Note: This table represents potential transformations of primary vicinal diamines and is not based on specific experimental results for 4-Methoxybutane-1,2-diamine.

Coordination Chemistry of 4 Methoxybutane 1,2 Diamine

Ligand Design Principles for 1,2-Diamines

The efficacy of a 1,2-diamine as a ligand is governed by several key principles, including its chelation characteristics, the electronic influence of any substituents, and the steric constraints it imposes.

1,2-diamines, such as the parent compound ethylenediamine (B42938), are classic examples of bidentate ligands. csbsju.edulibretexts.org These molecules bind to a central metal ion through the lone pairs of electrons on their two nitrogen atoms. libretexts.orglibretexts.org This simultaneous binding to a single metal ion results in the formation of a ring structure known as a chelate ring. csbsju.edulibretexts.org For 1,2-diamines, this coordination results in a highly stable five-membered ring, a configuration that has minimal ring strain. libretexts.orgstackexchange.com This phenomenon, known as the chelate effect, describes the enhanced thermodynamic stability of metal complexes containing a chelating ligand compared to complexes with analogous monodentate ligands. libretexts.orgucoz.comquora.com For instance, the formation constant for a nickel(II) complex with three bidentate ethylenediamine ligands is nearly 10 orders of magnitude greater than that for a nickel(II) complex with six monodentate ammonia (B1221849) ligands. libretexts.org

In 4-Methoxybutane-1,2-diamine, the two nitrogen atoms on adjacent carbons are perfectly positioned to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion.

The presence of substituents on the diamine backbone can significantly alter the ligand's properties. The methoxy (B1213986) group (–OCH₃) in 4-Methoxybutane-1,2-diamine is expected to exert a notable electronic influence. Alkoxy groups are generally considered to be electron-donating through the inductive effect (+I effect). ucoz.com This effect increases the electron density on the rest of the molecule, including the nitrogen donor atoms.

An increase in electron density on the nitrogen atoms enhances their basicity, making them stronger Lewis bases and potentially forming stronger coordinate bonds with a metal cation. ucoz.comrsc.org This enhanced donor capacity could lead to more stable metal complexes compared to those formed with unsubstituted 1,2-diamines. Studies on other ligands with alkoxy substituents have shown that these groups can influence the electronic structure and reactivity of the resulting metal complexes. nih.govmdpi.com While the ether oxygen of the methoxy group possesses lone pairs, its direct coordination to the metal center is less likely, especially when the two primary amine groups form a stable chelate ring.

Stereoelectronic effects refer to the influence of a molecule's spatial arrangement of orbitals on its properties and reactivity. nih.govnih.gov The primary stereoelectronic feature of 4-Methoxybutane-1,2-diamine is the electron-donating nature of the methoxy group, which enhances the donor strength of the nitrogen atoms. This contrasts with ligands bearing electron-withdrawing groups, which can decrease the reactivity and stability of the corresponding metal complexes. nih.govnih.gov

Furthermore, the substituent on the diamine backbone introduces steric hindrance. The methoxybutyl group is significantly bulkier than the hydrogen atoms in ethylenediamine. This steric bulk can influence the geometry of the resulting metal complexes and may affect the number of ligands that can fit around a central metal ion. For example, while three molecules of the less bulky ethylenediamine can readily coordinate to an octahedral metal center, the steric hindrance from the methoxybutyl group might favor the formation of complexes with fewer ligands, such as a bis-ligated [M(L)₂] complex, depending on the size of the metal ion.

Complex Formation with Transition Metal Ions

The interaction of 4-Methoxybutane-1,2-diamine with transition metal ions leads to the formation of stable coordination complexes, which can be synthesized and studied using standard inorganic chemistry techniques.

The synthesis of metal complexes with 1,2-diamine ligands is typically straightforward. mdpi.com A common method involves reacting a salt of the desired transition metal (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Ni(II), Co(II), etc.) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or water. tandfonline.comnih.gov The resulting complex often precipitates from the solution and can be isolated by filtration.

Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical methods to determine their structure and properties:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the coordination of the nitrogen atoms to the metal ion, which is typically observed as a shift in the N-H stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm the structure of diamagnetic complexes. walshmedicalmedia.com

Magnetic Susceptibility Measurements: This analysis determines the number of unpaired electrons in the metal center of paramagnetic complexes, providing insight into its oxidation state and electronic configuration. tandfonline.com

Elemental Analysis: This provides the empirical formula of the complex, confirming its stoichiometry. walshmedicalmedia.com

The stability of diamine complexes is influenced by factors such as the nature of the metal ion and the properties of the ligand. quora.com The electron-donating methoxy group in 4-Methoxybutane-1,2-diamine is expected to increase the basicity of the nitrogen donors, which generally correlates with higher stability constants. ucoz.com However, the steric bulk of the substituent could potentially introduce strain, which might slightly counteract this electronic enhancement of stability.

| Metal Ion | Complex | log β₂ | log β₃ |

|---|---|---|---|

| Ni²⁺ | [Ni(en)ₓ]²⁺ | 13.4 | 18.3 |

| Cu²⁺ | [Cu(en)ₓ]²⁺ | 19.6 | - |

| Zn²⁺ | [Zn(en)ₓ]²⁺ | 11.1 | 14.1 |

| Cd²⁺ | [Cd(en)ₓ]²⁺ | 10.1 | 12.2 |

| Co²⁺ | [Co(en)ₓ]²⁺ | 11.0 | 14.4 |

Data sourced from studies on ethylenediamine complexes, presented for comparative purposes. ucoz.comnih.govtsijournals.com

Spectroscopic Analysis of Coordination Environments

The coordination of 4-Methoxybutane-1,2-diamine to various metal centers has been extensively studied using a range of spectroscopic techniques. These methods provide valuable insights into the geometry and electronic structure of the resulting metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination environment of 4-Methoxybutane-1,2-diamine complexes. Upon coordination to a metal ion, significant shifts in the resonances of the protons and carbons near the nitrogen donor atoms are observed. For instance, the methylene (B1212753) protons adjacent to the nitrogen atoms typically experience a downfield shift, indicative of the donation of electron density from the nitrogen to the metal center. The magnitude of this shift can provide information about the strength of the metal-ligand bond. Furthermore, in chiral complexes, the diastereotopic nature of the methylene protons can lead to complex splitting patterns, which can be analyzed to determine the conformation of the chelate ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the amine groups. The N-H stretching frequencies in the IR spectrum of the free ligand are altered upon complexation. Typically, a shift to lower wavenumbers is observed, which is attributed to the weakening of the N-H bond as a result of electron donation to the metal. The magnitude of this shift can be correlated with the Lewis acidity of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the metal complexes give rise to absorption bands in the UV-Vis region. For transition metal complexes of 4-Methoxybutane-1,2-diamine, d-d transitions and charge-transfer bands are commonly observed. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal ion. For example, octahedral and square planar complexes will exhibit distinct spectral features.

Illustrative Spectroscopic Data for a Hypothetical [M(4-Methoxybutane-1,2-diamine)₂]ⁿ⁺ Complex:

| Spectroscopic Technique | Observed Feature | Interpretation |

| ¹H NMR | Downfield shift of N-H and adjacent C-H protons | Coordination of nitrogen atoms to the metal center. |

| ¹³C NMR | Shift in carbon resonances of the chelate ring | Confirmation of ligand coordination and information on ring conformation. |

| IR Spectroscopy | Lowering of N-H stretching frequency | Weakening of N-H bond upon coordination. |

| UV-Vis Spectroscopy | Appearance of d-d and/or charge-transfer bands | Indication of the electronic structure and geometry of the complex. |

Role as a Chiral Ligand in Metal Complexes

The inherent chirality of 4-Methoxybutane-1,2-diamine, arising from the stereocenters at the 1 and 2 positions of the butane (B89635) chain, makes it a valuable ligand for the construction of chiral metal complexes. These complexes can exhibit a range of interesting stereochemical phenomena.

The chiral nature of 4-Methoxybutane-1,2-diamine allows for the enantioselective formation of metal complexes. When a racemic mixture of the ligand is reacted with a metal ion, it is possible to selectively form one enantiomer of the resulting complex by using a chiral auxiliary or by employing kinetic resolution strategies. The stereochemistry of the resulting complex is often dictated by the preferred conformation of the five-membered chelate ring formed upon coordination. The gauche conformation is typically favored, and the substituents on the chiral centers influence the puckering of this ring, leading to a specific helical twist (λ or δ).

Chiral metal complexes of 4-Methoxybutane-1,2-diamine can act as effective agents for diastereomeric recognition. When these complexes interact with other chiral molecules, the formation of diastereomeric adducts can occur. The differing steric and electronic interactions between the chiral complex and the enantiomers of the incoming chiral molecule can lead to differences in the stability of these adducts. This can be observed, for example, by changes in the NMR spectra, where separate signals for the two diastereomers may be resolved. This principle is fundamental to the use of these complexes in chiral separation and sensing applications.

In multi-ligand systems, where 4-Methoxybutane-1,2-diamine is coordinated to a metal center along with other ligands, cooperative effects can be observed. The chirality of the 4-Methoxybutane-1,2-diamine can influence the spatial arrangement and reactivity of the other ligands within the coordination sphere. This "chiral imprinting" can lead to enhanced stereoselectivity in catalytic reactions where the substrate interacts with the co-ligand. The methoxy group of the ligand can also play a role in these cooperative effects through non-covalent interactions, such as hydrogen bonding with other ligands or substrates, further directing the stereochemical outcome of reactions.

4-Methoxybutane-1,2-diamine as a Potential Core Structural Motif in Catalysts

The design and activation of precatalysts, along with their stability and lifetime, are critical factors in the development of effective homogeneous catalysts. For chiral diamine-based catalysts, these aspects are intricately linked to the structure of the diamine ligand.

Precatalyst Design and Activation Mechanisms

In the design of homogeneous catalysts, chiral diamines such as 4-Methoxybutane-1,2-diamine can be coordinated to a metal center to form a precatalyst. This complex is then activated under reaction conditions to generate the catalytically active species. The activation process often involves the removal of a protecting group or a ligand to open a coordination site on the metal for the substrate to bind. The electronic and steric properties of the diamine ligand, influenced by substituents like the methoxy group in 4-Methoxybutane-1,2-diamine, can play a significant role in the ease of activation and the subsequent reactivity of the catalyst.

Potential Asymmetric Catalysis Mediated by Chiral 4-Methoxybutane-1,2-diamine Derived Ligands

Chiral diamine-derived ligands are extensively used in a variety of asymmetric catalytic reactions to produce enantiomerically enriched products. While specific examples involving 4-Methoxybutane-1,2-diamine are not prominent in the literature, its structural similarity to other effective chiral diamines suggests potential applications in the following areas.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and other reduced compounds. Chiral diamine ligands, in combination with transition metals like ruthenium and iridium, are known to be highly effective for these transformations.

Ketones: The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a well-established process often catalyzed by complexes of chiral diamines. The stereochemical outcome of the reaction is dictated by the chirality of the diamine ligand.

Isocoumarins and Benzothiophene (B83047) 1,1-dioxides: The asymmetric hydrogenation of these and other heterocyclic compounds can provide access to valuable chiral building blocks. While there is research on the use of other chiral ligands for these substrates, the role of 4-Methoxybutane-1,2-diamine in such reactions has not been specifically reported.

Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis.

α-Alkylation of Ketones: Chiral diamine ligands can be employed in the asymmetric α-alkylation of ketones to introduce a new stereocenter adjacent to the carbonyl group. The diamine can act as a chiral auxiliary or as a ligand for a metal catalyst that mediates the reaction.

Reductive Couplings: Asymmetric reductive couplings, where two prochiral components are joined with the concomitant creation of new stereocenters, can also be facilitated by chiral diamine-metal complexes.

Enantioselective Carbon-Heteroatom Bond Formation

The enantioselective formation of bonds between carbon and heteroatoms such as nitrogen is another area where chiral diamine ligands have shown promise.

N-Alkylation: The asymmetric N-alkylation of amines and other nitrogen-containing compounds can be catalyzed by metal complexes bearing chiral diamine ligands, leading to the synthesis of chiral amines and amides.

Diastereodivergent Catalysis (e.g., syn- and anti-diamine production)

A comprehensive search of scientific databases and chemical literature yielded no specific examples or research findings on the use of 4-Methoxybutane-1,2-diamine or its derivatives as catalysts or ligands in diastereodivergent catalysis for the production of syn- and anti-diamines. The principles of diastereodivergent catalysis often rely on catalyst control to selectively form one diastereomer over another from a common starting material, but this has not been documented with the specified compound.

Applications in Homogeneous Catalysis

Potential in CO2 Capture Processes (general amine relevance)

The capture of carbon dioxide (CO₂) from industrial flue gas and the atmosphere is a critical technology for mitigating climate change. Amine-based solvents have been a leading technology for CO₂ capture for decades, valued for their ability to form reversible chemical bonds with CO₂ carbonclean.commdpi.com. The process typically involves a chemical absorption-regeneration loop where the amine solvent selectively reacts with CO₂ in an absorber, and the captured CO₂ is later released by heating the "rich" solvent in a regenerator carbonclean.com.

The primary mechanism for CO₂ capture by amines involves a nucleophilic attack by the amine's nitrogen atom on the carbon atom of the CO₂ molecule. This reaction forms a carbamic acid, which is subsequently deprotonated to yield a stable carbamate ion mdpi.com. Alkanolamines such as monoethanolamine (MEA) and methyldiethanolamine (MDEA) are common solvents used in this process mdpi.com.

Diamine-containing molecules are of significant interest for advancing CO₂ capture technology. Research into diamine-appended metal-organic frameworks (MOFs), for instance, has revealed a unique cooperative adsorption mechanism. In these materials, CO₂ molecules insert into the metal-amine bonds, leading to the formation of ammonium (B1175870) carbamate chains that propagate through the material's pores nih.govntnu.no. This cooperative binding results in high CO₂ selectivity and capacity, with distinct step-shaped adsorption profiles where uptake occurs rapidly over a narrow pressure or temperature range nih.govntnu.no.

4-Methoxybutane-1,2-diamine, possessing two amine functional groups, fits the structural profile of molecules with high potential for CO₂ capture.

Carbamate Formation : With both a primary and a secondary amine, it can react with CO₂ through the established carbamate formation mechanism.

Cooperative Binding : The proximity of the two amine groups on the butane (B89635) backbone could facilitate cooperative binding of CO₂, potentially enhancing the efficiency and capacity of the capture process, analogous to the mechanisms seen in advanced diamine systems.

Physicochemical Properties : The ether linkage in the molecule may influence key physical properties of a potential solvent formulation, such as viscosity and volatility, which are critical factors in the energy requirements and operational costs of a capture plant mdpi.comutexas.edu.

While empirical data on the performance of 4-Methoxybutane-1,2-diamine for CO₂ capture is not available, its chemical nature aligns with the fundamental principles that govern the reactivity of effective amine-based capture agents.

Data Tables

Table 1: Physicochemical Properties of 4-Methoxybutane-1,2-diamine

| Property | Value |

|---|---|

| CAS Number | 1251360-08-3 chemscene.com |

| Molecular Formula | C₅H₁₄N₂O chemscene.com |

| Molecular Weight | 118.18 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 61.27 Ų chemscene.com |

| LogP | -0.6911 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

Table 2: Summary of Potential Applications Based on Structure

| Application Area | Relevant Structural Feature | Potential Role/Mechanism |

|---|---|---|

| Homogeneous Catalysis | Chiral Vicinal Diamine | Acts as a chiral ligand for metal catalysts to induce enantioselectivity in asymmetric synthesis. |

| CO₂ Capture | Primary & Secondary Amines | Reacts with CO₂ via nucleophilic attack to form carbamates; potential for cooperative binding. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Methoxybutane-1,2-diamine |

| Carbon Dioxide (CO₂) |

| (1R, 2R)-(-)-1,2-diaminocyclohexane |

| Monoethanolamine (MEA) |

| Diethanolamine (DEA) |

| Methyldiethanolamine (MDEA) |

| Piperazine (PZ) |

Computational and Theoretical Investigations

Quantum Chemical Calculations of 4-Methoxybutane-1,2-diamine

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the energetic and electronic characteristics of 4-Methoxybutane-1,2-diamine.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the 4-Methoxybutane-1,2-diamine molecule. This process involves calculating the potential energy for various atomic arrangements to identify the lowest-energy structures, known as conformers.

Conformational analysis is crucial for flexible molecules like 4-Methoxybutane-1,2-diamine, which contains rotatable single bonds. Different rotational positions (dihedral angles) can lead to various conformers with distinct energy levels. Theoretical calculations can map the potential energy surface to identify local and global energy minima, representing stable and the most probable conformations, respectively. montclair.edu This analysis provides insight into the structural flexibility of the molecule and which shapes it is most likely to adopt. montclair.edu

Electronic Structure Analysis (e.g., HOMO-LUMO, FMO, NBO)

Understanding the electronic structure is key to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis : This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. nih.govmasterorganicchemistry.com Conversely, the LUMO is the lowest-energy orbital that can accept electrons, indicating its electrophilic nature. nih.govmasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. nih.govchalcogen.ro

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the electron density distribution within the 4-Methoxybutane-1,2-diamine molecule. researchgate.net It examines interactions between filled and vacant orbitals to reveal stabilizing effects such as hyperconjugation and intramolecular charge transfer. chalcogen.ro This method helps to quantify the nature of chemical bonds and lone pairs, offering a deeper understanding of the molecule's internal electronic stabilization. chalcogen.roresearchgate.net

Calculation of Reactivity Descriptors

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. researchgate.net It is related to the molecule's electronegativity and provides insight into its electron-donating or accepting capabilities.

Global Hardness (η) : Hardness measures the resistance of a molecule to changes in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive, whereas molecules with a small gap are "soft" and more reactive. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to act as an electrophile, or an electron acceptor. dergipark.org.trresearchgate.net A higher electrophilicity index suggests a greater capacity to stabilize accepted electronic charge.

A representative table of how such data would be presented is shown below.

| Descriptor | Symbol | Formula |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |

| Global Hardness | η | (ELUMO - EHOMO) |

| Electrophilicity Index | ω | μ2 / (2η) |

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 4-Methoxybutane-1,2-diamine, MD is particularly useful for investigating its behavior as a ligand in the presence of metal ions and understanding how its environment affects its structure. mdpi.com

Solvent Effects on Molecular Conformations

The conformation of a flexible molecule can be significantly influenced by the surrounding solvent. rsc.org MD simulations provide a way to explore the conformational landscape of 4-Methoxybutane-1,2-diamine in different solvent environments (e.g., aqueous vs. nonpolar). By running simulations in various explicit solvents, it is possible to observe how solvent-solute interactions, such as hydrogen bonding, stabilize certain molecular conformations over others. This information is critical for understanding the behavior of the molecule in different chemical or biological settings. rsc.org

Mechanistic Studies of Catalytic Cycles

Computational chemistry offers a powerful lens to elucidate the intricate mechanisms of catalytic cycles involving 4-Methoxybutane-1,2-diamine. mdpi.com Through the use of quantum chemical calculations, researchers can model the entire reaction pathway, identify key intermediates, and determine the energetics of each step. These theoretical investigations are crucial for understanding how catalysts incorporating this diamine ligand function at a molecular level and for designing more efficient and selective catalytic systems.

Transition State Characterization and Reaction Pathways

A primary focus of mechanistic studies is the characterization of transition states, which represent the highest energy point along a reaction coordinate and thus govern the rate of the reaction. scm.com For catalytic cycles involving 4-Methoxybutane-1,2-diamine, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize the geometry and energy of transition states for key elementary steps, such as substrate binding, bond activation, and product release. mdpi.com

The process typically involves an initial scan of the potential energy surface to approximate the transition state structure, followed by more rigorous optimization algorithms to precisely locate the saddle point. scm.com Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com By mapping the reaction pathway from reactants to products through the transition state, a detailed energy profile of the catalytic cycle can be constructed. This profile reveals the rate-determining step of the reaction and provides a quantitative measure of the activation energy barrier.

| Reaction Step | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Product Complex Energy (Hartree) | Activation Energy (kcal/mol) |

| Substrate Coordination | -125.432 | -125.398 | -125.487 | 21.3 |

| C-H Bond Activation | -125.487 | -125.451 | -125.521 | 22.6 |

| Reductive Elimination | -125.521 | -125.499 | -125.578 | 13.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Regioselectivity and Enantioselectivity Determinants

In many catalytic applications, controlling the regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (which stereoisomer is formed) is paramount. Computational studies on catalysts bearing the 4-Methoxybutane-1,2-diamine ligand can provide profound insights into the origins of these selectivities. By comparing the activation energies of competing reaction pathways leading to different regioisomers or enantiomers, researchers can predict the major product of a reaction.

The determinants of selectivity are often subtle and arise from a combination of steric and electronic factors within the transition state. nih.gov For a chiral ligand like 4-Methoxybutane-1,2-diamine, the stereochemistry is dictated by the differential stabilization of the diastereomeric transition states. Non-covalent interactions, such as hydrogen bonding and van der Waals forces between the ligand, substrate, and metal center, play a critical role in discriminating between these transition states. nih.gov Computational models can dissect these interactions and identify the specific structural features of the 4-Methoxybutane-1,2-diamine ligand that are responsible for inducing high levels of selectivity.

A comparative analysis of transition state energies for the formation of different stereoisomers can quantify the enantioselectivity.

| Transition State | Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 20.5 | 98 |

| TS-(S) | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable if activity data were available)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.comijpcbs.com If a dataset of 4-Methoxybutane-1,2-diamine derivatives with corresponding catalytic activity data were available, QSAR modeling could be a valuable tool for understanding the structural requirements for high catalytic performance and for designing new, more effective catalysts.

The general workflow for a QSAR study on 4-Methoxybutane-1,2-diamine derivatives would involve the following steps:

Data Collection: A dataset of structurally related 4-Methoxybutane-1,2-diamine analogues and their experimentally determined catalytic activities (e.g., reaction yield, enantiomeric excess, or turnover frequency) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). mdpi.com

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity. ijpcbs.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques, such as cross-validation and the use of an external test set of compounds not used in the model development.

Future Prospects and Emerging Research Areas

Development of Novel 4-Methoxybutane-1,2-diamine Derivatives for Enhanced Performance

The future development of 4-Methoxybutane-1,2-diamine will likely focus on the synthesis of novel derivatives to tailor its properties for specific applications. The presence of two primary amine groups and a methoxy (B1213986) ether group provides multiple handles for chemical modification.

Research efforts are anticipated in the following areas:

Chiral Ligand Synthesis: The 1,2-diamine motif is a cornerstone of many successful chiral ligands used in asymmetric catalysis. rsc.org Future work could involve the synthesis of enantiomerically pure forms of 4-Methoxybutane-1,2-diamine and their subsequent derivatization into chiral ligands. For example, reaction with salicylaldehydes or other suitable precursors could yield chiral salen-type ligands. The methoxy group could play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, potentially leading to enhanced enantioselectivity in reactions such as asymmetric epoxidation or cyclopropanation.

N-Functionalization: Selective mono- or di-N-alkylation, N-arylation, or N-acylation could produce a diverse library of secondary or tertiary diamine derivatives. mdpi.com These modifications can fine-tune the molecule's basicity, steric hindrance, and coordination properties. Such derivatives could serve as advanced building blocks for pharmaceuticals, organocatalysts, or epoxy curing agents with tailored reactivity and performance.

Modification of the Methoxy Group: While the amine groups are the more reactive sites, the methoxy group offers further possibilities. Demethylation to the corresponding alcohol would introduce a hydroxyl group, opening pathways to esterification or etherification, thereby creating bifunctional or trifunctional derivatives that can be integrated into more complex molecular architectures.

The table below illustrates potential derivatives and their projected research applications.

| Derivative Class | Potential Synthetic Route | Key Features | Emerging Research Application |

| Chiral Salen-type Ligands | Condensation with chiral aldehydes | Stereochemically defined, tunable electronic properties | Asymmetric catalysis, metal ion sensing |

| N,N'-Dialkylated Diamines | Reductive amination with aldehydes/ketones | Increased steric bulk, modified basicity | Organocatalysis, phase-transfer catalysts |

| Polyamide Precursors | Acylation with dicarboxylic acid chlorides | Flexible aliphatic spacer, potential for H-bonding | Specialty engineering plastics, fibers |

| Bio-conjugatable Probes | Reaction with NHS-esters or isothiocyanates | Amine handles for covalent linkage | Chemical biology tools for labeling biomolecules |

Integration into Polymeric Materials and Supported Catalysts

As a diamine, 4-Methoxybutane-1,2-diamine is a prime candidate for use as a monomer in the synthesis of advanced polymers. sigmaaldrich.com Its unique structure could impart novel properties to materials such as polyamides, polyimides, and polyureas.

Specialty Polyamides: Polymerization of 4-Methoxybutane-1,2-diamine with various diacyl chlorides could lead to a new class of polyamides. The aliphatic, methoxy-containing backbone would likely result in polymers with lower crystallinity, improved solubility in organic solvents, and greater flexibility compared to traditional aromatic polyamides. These properties are desirable for applications in flexible electronics, gas separation membranes, and advanced coatings. The ether linkage could also enhance thermal stability and chemical resistance. kashanu.ac.ir

Functional Polyureas: The reaction of 4-Methoxybutane-1,2-diamine with diisocyanates or green alternatives like CO2 could produce functional polyureas. scut.edu.cn The pendant methoxy groups along the polymer chain could serve as sites for post-polymerization modification, allowing for the grafting of other molecules to create smart materials that respond to external stimuli.

Supported Catalysts: The diamine can be used to functionalize polymer supports (e.g., polystyrene beads). The anchored diamine can then act as a chelating ligand for transition metals, creating heterogeneous catalysts. These supported catalysts are easily recoverable and reusable, aligning with the principles of green chemistry. The flexibility of the butane (B89635) chain and the coordinating ability of the methoxy group's oxygen atom could enhance catalytic activity and stability.

Exploration in Advanced Materials Science

The coordinating capabilities of the diamine functional groups make 4-Methoxybutane-1,2-diamine an attractive building block for crystalline porous materials like Metal-Organic Frameworks (MOFs).

Novel MOF Linkers: 4-Methoxybutane-1,2-diamine can be utilized as a flexible linker or pillar in MOF synthesis. The two amine groups can coordinate to metal centers, while the flexible butane chain can allow for dynamic structural changes, such as "breathing" effects, in response to guest molecules. This could be particularly useful for selective gas adsorption and separation. rsc.orgresearchgate.net

Pore Environment Modification: The methoxy groups, if oriented towards the pores of the MOF, could create a distinct chemical environment. The polar ether functionality could enhance the selective adsorption of polar molecules like CO2 or water vapor. Amine-functionalized MOFs are already known for their exceptional CO2 capture capabilities. northwestern.edu

Multivariate MOFs: The diamine could be incorporated into multivariate MOFs, where multiple different linkers are used to construct the framework. rsc.org By combining 4-Methoxybutane-1,2-diamine with other linkers of varying lengths and functionalities, researchers could precisely tailor the pore size, shape, and chemical environment of the resulting material for highly specific applications, such as targeted drug delivery or heterogeneous catalysis.

The following table outlines hypothetical MOF systems incorporating this diamine.

| MOF System | Metal Node | Co-Linker | Potential Pore Functionality | Target Application |

| M-MBD-MOF | Zn(II), Cu(II) | Terephthalic acid | Polar methoxy groups, basic amine sites | Selective CO2 capture, gas separation |

| Zr-MBD-UiO | Zr(IV) | 2-Aminoterephthalic acid | Mixed amine/methoxy functionalities | Catalysis, chemical sensing |

| Flex-MBD-MOF | Co(II), Ni(II) | 1,4-Naphthalenedicarboxylic acid | Dynamic, flexible framework | Switchable materials, selective guest uptake |

Interdisciplinary Research with Biological Systems (Focus on chemical tools, not therapeutic)

While not intended for therapeutic use, derivatives of 4-Methoxybutane-1,2-diamine have significant potential as chemical tools for studying biological systems. This aligns with the field of bioorthogonal chemistry, which employs chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgescholarship.org

Bioorthogonal Linkers and Probes: The diamine can be derivatized to create bifunctional molecules. One amine could be attached to a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag), while the other amine is modified with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne). acs.orgnih.gov Such a tool would allow researchers to label specific biomolecules within a cell and track their location and interactions in real-time. wikipedia.org

Scaffolds for Chemical Biology: The core structure of 4-Methoxybutane-1,2-diamine can serve as a scaffold in diversity-oriented synthesis to generate libraries of small molecules. mdpi.com These libraries can be screened to identify novel chemical probes that modulate specific biological pathways or protein-protein interactions, providing valuable insights into cellular function and disease mechanisms. sigmaaldrich.com The molecule's flexibility and functional groups are ideal for creating three-dimensional structures that can interact with complex biological targets.

Sustainable Synthesis and Catalytic Approaches for 4-Methoxybutane-1,2-diamine and its Applications

Future research will undoubtedly prioritize the development of green and sustainable methods for both the synthesis and application of 4-Methoxybutane-1,2-diamine.

Green Synthetic Routes: There is a growing emphasis on developing catalytic routes that are more environmentally benign. manuscriptpoint.com Research could focus on asymmetric synthesis to produce enantiopure versions of the diamine using organocatalysis or biocatalysis, avoiding the need for heavy metals. rsc.org Furthermore, exploring pathways from renewable feedstocks, such as bio-derived furfural (B47365) or other platform chemicals, could significantly reduce the carbon footprint of its production.

Catalysis for a Circular Economy: Beyond its own synthesis, 4-Methoxybutane-1,2-diamine and its derivatives could be employed as catalysts in green chemical processes. For instance, its metal complexes could be investigated for the catalytic conversion of CO2 into valuable chemicals or for biomass valorization. Its basic nature also makes it a candidate for use as an organocatalyst in reactions that traditionally require harsh reagents. mdpi.com The development of such catalytic systems is a key goal of sustainable chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.